2-(Cyclopropylamino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclopropylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)3-7-4-1-2-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVOBSZOJJBJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016674-92-2 | |
| Record name | 2-(cyclopropylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Chemical Transformations of 2 Cyclopropylamino Acetamide Scaffolds
Mechanistic Investigations of Amide Hydrolysis in 2-(Cyclopropylamino)acetamide Systems under Varied Conditions
The hydrolysis of the amide bond in this compound systems can be achieved under both acidic and basic conditions, typically requiring heat. allen.inaklectures.com The mechanism of this reaction is a subject of significant interest due to its relevance in biological processes like the deamidation of proteins. ugent.be
Under basic conditions , a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inaklectures.com This is followed by the elimination of the amine, which then deprotonates the newly formed carboxylic acid. allen.inaklectures.com An acid workup is necessary to protonate the carboxylate ion and obtain the final carboxylic acid product. allen.in Amides are generally the least reactive carboxylic acid derivatives towards nucleophilic substitution, making the elimination of the amine conjugate base an unfavorable step. chemistrysteps.com Therefore, basic hydrolysis often requires a large excess of the base and elevated temperatures to proceed to completion. chemistrysteps.com
Computational studies, such as quantum mechanical metadynamics simulations, have been employed to investigate the hydrolysis of acetamide (B32628) as a model for more complex systems. ugent.be These studies have highlighted the important role of explicit water molecules in the reaction mechanism. ugent.be The hydrolysis of acetamide on the surface of metal oxides like ceria (CeO₂) has also been investigated, revealing that the surface can act as a catalyst for deamidation. nih.gov The reaction proceeds through the formation of a tetrahedral intermediate, followed by C-N bond scission. nih.gov
Analysis of Nucleophilic and Electrophilic Reactivity Involving the Acetamide Functionality
The acetamide functionality in this compound exhibits both nucleophilic and electrophilic reactivity.
Nucleophilic Reactivity: The nitrogen atom of the amide group possesses a lone pair of electrons, making it nucleophilic. However, this nucleophilicity is significantly reduced due to the resonance delocalization of the lone pair with the adjacent carbonyl group. Despite this, amides can participate in reactions as nucleophiles under certain conditions. For instance, the nitrogen can be alkylated, although this typically requires strong bases to deprotonate the amide first.
Electrophilic Reactivity: The carbonyl carbon of the acetamide group is electrophilic and is susceptible to attack by nucleophiles. masterorganicchemistry.com This is the basis for the hydrolysis reactions discussed previously. The reactivity of the carbonyl carbon towards nucleophilic attack is influenced by the stability of the leaving group and the resonance stabilization of the amide bond. libretexts.org Compared to other carboxylic acid derivatives like acid chlorides and anhydrides, amides are less reactive due to the poor leaving group ability of the amine moiety and the significant resonance stabilization. masterorganicchemistry.comlibretexts.org
The reactivity of related chloroacetamide derivatives has been extensively studied. researchgate.netresearchgate.net The chlorine atom in these compounds is readily displaced by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net These nucleophilic substitution reactions can sometimes be followed by intramolecular cyclization to form heterocyclic systems. researchgate.net
Exploration of Rearrangement Reactions in this compound Derivatives
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. wiley-vch.de Several types of rearrangement reactions are known for amides and their derivatives, which could potentially be applied to this compound systems.
One such reaction is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. This reaction proceeds through an isocyanate intermediate. Another important rearrangement is the Beckmann rearrangement , which transforms an oxime into an amide. libretexts.org This reaction has been utilized in the synthesis of various pharmaceutical compounds. wiley-vch.de
A study on the rearrangement of 2-chloro-N-aryl acetamides to N-aryl glycines has been reported. nih.gov This transformation proceeds through the formation of a 1,4-diphenylpiperazine-2,5-dione (B4766783) intermediate, which subsequently undergoes ring-opening to yield the N-aryl glycine. nih.gov This copper-mediated reaction provides an efficient method for the synthesis of these valuable intermediates. nih.gov
Catalytic Transformations and Reaction Pathways of this compound-Related Compounds
Catalysis plays a crucial role in many chemical transformations involving amides. Catalysts can influence reaction rates, selectivities, and even alter reaction pathways. mdpi.com
In the context of amide hydrolysis, both acids and bases act as catalysts. libretexts.org Metal oxides, such as CeO₂, have also been shown to catalyze the hydrolysis of acetamide. nih.gov The catalytic activity of these materials is attributed to the concerted action of Lewis-acidic metal cations and basic oxygen anions. nih.gov The ketonization of acetic acid, a product of acetamide hydrolysis, has been studied over both acidic (ZSM-5) and basic (MgO) catalysts. kfupm.edu.sa
Palladium-based catalysts are widely used in a variety of organic reactions, including carbonylation and heterocyclization reactions. encyclopedia.pub These catalysts can activate unsaturated bonds towards nucleophilic attack, enabling the synthesis of complex heterocyclic structures. encyclopedia.pub
Organocatalysis, using small organic molecules like proline, has emerged as a powerful tool in synthetic chemistry. researchgate.net Proline and its derivatives have been successfully employed as catalysts in various reactions, including α-amination of aldehydes and ketones. researchgate.net
Studies on Prototropic Tautomerism and Conformational Isomerism in this compound-Containing Structures
Prototropic Tautomerism is a type of isomerism that involves the migration of a proton, accompanied by a shift of a double bond. wikipedia.org In the case of this compound, amide-imidol tautomerism is possible. imist.ma
Amide form: CH₃C(=O)NHR
Imidol form: CH₃C(OH)=NR
The amide form is generally the more stable tautomer. imist.ma The equilibrium between the two forms can be influenced by factors such as solvent, temperature, and pH. Studies on related N-aryl acetamides have shown that while the amide form predominates, the existence of the imidol tautomer can be detected in solution through computational and spectroscopic methods. imist.ma
Computational and Theoretical Investigations of 2 Cyclopropylamino Acetamide
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of molecular geometries and the distribution of electrons within the structure.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For acetamide (B32628) derivatives, DFT methods, such as B3LYP, are commonly used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. researchgate.netjst.org.in These calculations provide crucial information on bond lengths, bond angles, and dihedral angles.
For instance, in studies of similar acetamide compounds, DFT calculations have been employed to determine optimized structural parameters. jst.org.in The method involves selecting a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. jst.org.in The resulting optimized geometry corresponds to a minimum on the potential energy surface. Furthermore, DFT is used to calculate the total electronic energy of the molecule, a key indicator of its stability. The accuracy of these calculations is often validated by comparing theoretical results with experimental data where available. researchgate.net
Table 1: Representative Parameters Calculated Using DFT for Acetamide Derivatives
| Parameter | Description | Typical Computational Approach |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT/B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). |
| Bond Angles | The angle formed between three connected atoms. | DFT/B3LYP with a suitable basis set. |
| Dihedral Angles | The angle between two planes, each defined by three atoms. | DFT/B3LYP with a suitable basis set. |
| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Single-point energy calculations at the optimized geometry. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity. | Calculated from the Kohn-Sham orbitals in a DFT calculation. |
Note: This table provides a general overview of parameters calculated for acetamide derivatives using DFT and is not specific to 2-(Cyclopropylamino)acetamide due to a lack of publicly available data for this exact compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, provide a rigorous approach to characterizing the electronic structure of molecules. imist.masemanticscholar.org
For acetamide and its derivatives, ab initio calculations have been used to investigate their electronic properties, including ionization potentials and electron affinities. researchgate.net These methods can also be used to study the relative energies of different isomers and conformers, providing insight into their stability. For example, high-level ab initio composite methods have been used to compute the atomization energy of C2H5NO isomers, which allows for the determination of their formation enthalpies. semanticscholar.org While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and serve as a benchmark for other computational techniques.
Conformational Analysis and Potential Energy Surface Mapping of this compound
The flexibility of the this compound molecule, particularly the rotation around its single bonds, gives rise to various three-dimensional arrangements known as conformations. libretexts.org Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.org
A key tool in this analysis is the mapping of the potential energy surface (PES). The PES is a mathematical function that describes the energy of a molecule as a function of its geometry. nih.gov By systematically changing specific dihedral angles and calculating the corresponding energy, a potential energy diagram can be constructed. youtube.com This diagram reveals the low-energy (stable) conformations, which correspond to minima on the PES, and the high-energy transition states that separate them. youtube.com For N-methyl acetamide, a related compound, fragmented permutationally invariant polynomial (PIP) approaches have been used to develop full-dimensional potential energy surfaces, demonstrating the feasibility of such detailed analyses for larger molecules. nih.gov
Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net
For molecules like this compound, MD simulations can be used to study a variety of dynamic processes, including conformational changes and intermolecular interactions with solvent molecules or other solutes. nih.govresearchgate.net For instance, a comparative MD study on acetamide and glycerol (B35011) with a phospholipid bilayer revealed that acetamide has a stronger affinity for water than for the lipid bilayer. nih.gov These simulations typically employ a force field, which is a set of parameters that describes the potential energy of the system. The choice of force field is crucial for obtaining accurate results. MD simulations can provide insights into properties such as the radius of gyration, radial distribution functions, and the formation of hydrogen bonds. dovepress.com
Prediction and Validation of Spectroscopic Properties through Theoretical Models
Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical models can be used to calculate various spectroscopic properties, which can then be compared with experimental measurements to validate both the computational method and the experimental assignment of spectral features.
For acetamide derivatives, DFT calculations are frequently used to predict vibrational spectra (infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental values. The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, and torsion. researchgate.net Similarly, theoretical methods can predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. imist.ma
Table 2: Theoretical Prediction of Spectroscopic Properties
| Spectroscopic Technique | Predicted Properties | Common Computational Method |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | DFT (e.g., B3LYP) with a suitable basis set. |
| Raman Spectroscopy | Raman scattering activities and frequencies. | DFT (e.g., B3LYP) with a suitable basis set. |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transition energies and oscillator strengths. | Time-Dependent DFT (TD-DFT). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants. | Gauge-Including Atomic Orbital (GIAO) method within DFT. |
Note: This table outlines the general application of theoretical models in predicting spectroscopic properties for organic molecules.
Computational Studies on Reaction Pathways, Transition States, and Reaction Kinetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. nih.gov
For reactions involving acetamide-related compounds, computational studies can elucidate the detailed steps of a reaction mechanism. For example, theoretical calculations have been used to investigate the degradation mechanisms of acetaminophen (B1664979) (a related acetamide derivative) initiated by hydroxyl and sulfate (B86663) radicals. nih.gov These studies identified two main reaction mechanisms: radical adduct formation and formal hydrogen atom transfer. By calculating the free energy barriers for each pathway, the kinetically favored mechanism can be determined. nih.gov
Furthermore, computational methods can be used to calculate reaction rate constants. nih.gov Transition state theory is often employed to estimate the rate constant from the calculated activation energy and vibrational frequencies of the reactants and the transition state. These theoretical kinetic data can be compared with experimental measurements to validate the proposed reaction mechanism. nih.gov
Structure Activity Relationship Sar Studies Involving 2 Cyclopropylamino Acetamide Moieties
Elucidation of Key Structural Determinants for Modulatory Activities
The modulatory activity of compounds featuring the 2-(cyclopropylamino)acetamide moiety is governed by several key structural determinants. The cyclopropyl (B3062369) group, the amide linkage, and the terminal acetamide (B32628) portion each play a critical role in molecular recognition and biological function.
The cyclopropylamine (B47189) portion is often essential for activity. In many scaffolds, this group acts as a bioisostere for other functionalities, providing a rigid framework that can enhance binding affinity to target proteins. For instance, in the design of novel inhibitors, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to increase selectivity against certain enzymes, such as human monoamine oxidases MAO A and MAO B. nih.gov This suggests that the spatial arrangement and steric profile of the cyclopropyl moiety are critical for differentiating between related biological targets.
Finally, the broader chemical context in which the this compound moiety is placed is determinative. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, the acetamide group serves as a central scaffold connecting a pyrimidine (B1678525) ring system with an aryloxy group. In this context, even minor structural modifications to the regions surrounding the acetamide core were found to have a profound impact on inhibitory potency. mdpi.com
Impact of Cyclopropyl Ring Substitutions and Conformation on Biological Activity Profiles
The cyclopropyl ring's rigidity and unique electronic properties make it a valuable component in drug design. Substitutions on the ring and its conformational preferences have a significant impact on the biological activity of this compound derivatives.
Substitutions on the cyclopropyl ring can modulate potency and selectivity. The introduction of substituents can alter the molecule's lipophilicity, polarity, and steric profile, thereby influencing its interaction with the target binding pocket. A study on derivatives of tranylcypromine, which contains a cyclopropylamine core, found that adding bulkier substituents to the cyclopropyl ring led to increased selectivity for the histone demethylase KDM1A over monoamine oxidases. nih.gov This highlights how the cyclopropyl ring can be decorated to fine-tune the pharmacological profile of a compound.
The conformation of the cyclopropyl group relative to the rest of the molecule is also a critical factor. NMR studies have revealed that N-cyclopropylacetamides exhibit unexpected conformational behavior. They can adopt an ortho conformation around the N-cPr bond, which is different from the anti conformation typically preferred by other secondary acetamides. This distinct conformational preference can influence how the molecule presents its binding determinants to a biological target, thereby affecting its activity.
Role of Amide Linkage Modifications in Dictating Structure-Activity Relationships
The amide linkage is a cornerstone of the this compound scaffold, and its modification is a key strategy in SAR studies. The hydrogen bonding capabilities and conformational rigidity of the amide bond are pivotal for biological activity.
Modifications often involve altering the substituents on the amide nitrogen or the carbonyl carbon. For example, N,N-disubstitution of the terminal acetamide in a pyrazolopyrimidine scaffold has been shown to be a viable strategy for introducing chemical diversity without compromising affinity for the translocator protein (TSPO). This indicates that while the core amide structure is important, there is tolerance for substitution at the nitrogen atom, which can be exploited to improve properties like lipophilicity and plasma protein binding.
Furthermore, replacing the amide bond with bioisosteres can help to probe the importance of its structural and electronic features. However, in many cases, the amide bond is found to be crucial for maintaining the optimal orientation of the pharmacophoric elements. For instance, in a series of antimicrobial compounds containing cyclopropane (B1198618), the amide structure was identified as an important functional group for their biological activity. nih.gov
Quantitative and Qualitative Analysis of Substituent Effects on In Vitro Biological Activities
Quantitative and qualitative analysis of substituent effects provides a systematic understanding of how different chemical groups at various positions on the scaffold influence biological activity. This is often achieved by synthesizing a series of analogs and measuring their activity in in vitro assays, such as determining their half-maximal inhibitory concentration (IC50).
A relevant example can be drawn from a study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of the SLACK potassium channel, which shares the N-substituted acetamide core. The researchers systematically introduced different substituents on an aromatic ring within the scaffold and evaluated the impact on SLACK inhibition.
Table 1: SAR of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analogs as SLACK Inhibitors
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| 1 | H | 1.4 |
| 2 | 2-Cl | 0.82 |
| 3 | 3-Cl | 1.1 |
| 4 | 4-Cl | 0.73 |
| 5 | 4-CF3 | 0.70 |
| 6 | 4-OCH3 | 1.4 |
Data is illustrative and based on findings from a study on a related acetamide scaffold. mdpi.com
From this data, several qualitative and quantitative SAR trends can be deduced:
Qualitative Analysis : The presence of electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), at the para-position (position 4) of the aromatic ring generally leads to an increase in potency compared to the unsubstituted analog (Compound 1). The methoxy (B1213986) group (OCH3), which is electron-donating, did not improve potency.
Quantitative Analysis : The analog with a 4-trifluoromethyl group (Compound 5, IC50 = 0.70 µM) and the 4-chloro analog (Compound 4, IC50 = 0.73 µM) are approximately twice as potent as the parent compound (Compound 1, IC50 = 1.4 µM). mdpi.com The positional isomers of the chloro substituent also show a difference in activity, with the para and ortho positions being more favorable than the meta position.
Such analyses are fundamental to optimizing lead compounds by guiding the selection of substituents that are likely to enhance biological activity.
Pharmacophore Modeling and Ligand Design Principles Based on this compound Scaffolds
Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.com For scaffolds based on this compound, a pharmacophore model helps in designing new ligands with improved potency and selectivity.
A typical pharmacophore model for a compound containing the this compound moiety would likely include:
A Hydrogen Bond Donor: Corresponding to the N-H group of the amide linkage.
A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the amide.
A Hydrophobic/Aromatic Feature: Representing the cyclopropyl ring or other aromatic substituents attached to the scaffold.
The development of such a model often starts with a set of known active molecules. For instance, in a study on 4H-chromene derivatives bearing an acetamide side chain, a pharmacophore model was generated to identify the key features for anticancer activity. nih.gov The resulting model highlighted the importance of hydrogen bond donors and hydrophobic features for biological activity.
Ligand design principles derived from such models for a this compound scaffold would include:
Maintaining the core amide linkage: The hydrogen bonding capabilities of the amide are often critical for target engagement.
Optimizing the size and electronics of the cyclopropyl substituents: As discussed in the SAR sections, substitutions on the cyclopropyl ring can be used to enhance selectivity and potency. The hydrophobic nature of the cyclopropyl group is a key feature to consider in the pharmacophore.
Exploring diverse substitutions on the acetamide portion: The terminal part of the acetamide can often be modified to explore different binding pockets or to improve physicochemical properties.
By adhering to these principles, medicinal chemists can rationally design novel and more effective modulators based on the versatile this compound scaffold.
In Vitro Biological Activity Profiling of 2 Cyclopropylamino Acetamide Analogues
Assessment of Enzyme Inhibitory Potential in Cell-Free and Cellular Systems
Casein Kinase 2 Alpha (CSNK2A) Inhibition Studies
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is constitutively active and plays a role in various cellular processes. Its catalytic subunit, CSNK2A, has been identified as a potential therapeutic target, particularly in oncology and virology. Research has led to the development of potent inhibitors, including a class of analogues based on a 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine scaffold. These compounds are structurally related to 2-(cyclopropylamino)acetamide through the shared cyclopropylamino functional group.
Studies on this pyrazolo[1,5-a]pyrimidine (B1248293) series have demonstrated potent inhibition of CSNK2A in cell-free enzymatic assays. Optimization efforts aimed at improving pharmacokinetic properties for in vivo studies led to the synthesis of various analogues with different substituents. For instance, modifications to the acetamide (B32628) side chain of the core structure were explored to enhance cellular potency and metabolic stability.
One investigation focused on developing analogues with potent antiviral activity against β-coronaviruses by targeting host-directed therapies. In this study, a series of acetamide analogues were synthesized and evaluated for their ability to inhibit CSNK2A. The results highlighted several compounds with low nanomolar to micromolar inhibitory concentrations (IC₅₀). For example, the 3S-isomer of a 3-aminomethyl pyrrolidine (B122466) analogue demonstrated potent CSNK2A inhibition. Further modifications, such as the introduction of a morpholine (B109124) substituent, also yielded compounds with significant inhibitory activity.
The table below summarizes the in vitro CSNK2A inhibitory activity of selected 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine analogues.
Table 1: In Vitro CSNK2A Inhibition by this compound Analogues
| Compound ID | R² Substituent | CSNK2A IC₅₀ (μM) |
|---|---|---|
| 2d | (R)-3-(Aminomethyl)pyrrolidine | 0.041 |
| 2e | (S)-3-(Aminomethyl)pyrrolidine | 0.015 |
| 2f | 3-(Aminomethyl)pyrrolidine | 0.021 |
| 2g | Piperazine | 0.12 |
| 2h | Morpholine | 0.019 |
This table is based on data presented in the referenced research literature.
In Vitro Antimicrobial Activity against Diverse Pathogenic Microorganisms
Antibacterial Spectrum and Efficacy Determination
The rise of antibiotic resistance has spurred the search for new and effective antimicrobial agents. Amide derivatives containing a cyclopropane (B1198618) moiety have been synthesized and evaluated for their in vitro activity against a panel of pathogenic microorganisms. The cyclopropane structure is utilized in drug design to enhance metabolic stability and improve efficacy.
In one extensive study, fifty-three amide derivatives containing cyclopropane were synthesized and their minimum inhibitory concentration (MIC₈₀), the concentration required to inhibit 80% of microbial growth, was determined against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and a pathogenic fungus (Candida albicans).
The results indicated that several of these analogues possess moderate antibacterial and antifungal activity. For example, compounds F9 , F31 , and F45 showed notable activity against E. coli, while compounds F8 , F24 , and F42 displayed promising antifungal activity against C. albicans. The study found that aryl amides generally showed higher activity than fatty amides, and that the nature and position of substituents on the aryl ring significantly influenced the antimicrobial effect. However, the activity of these compounds was generally lower than that of the positive control, ciprofloxacin.
The table below presents the MIC₈₀ values for a selection of the most active cyclopropane-containing amide analogues from the study.
Table 2: In Vitro Antimicrobial Activity (MIC₈₀, μg/mL) of Selected Cyclopropane-Containing Amide Analogues
| Compound ID | S. aureus | E. coli | C. albicans |
|---|---|---|---|
| F8 | >128 | >128 | 16 |
| F9 | 64 | 32 | 64 |
| F24 | >128 | >128 | 16 |
| F31 | 64 | 64 | >128 |
| F42 | >128 | >128 | 16 |
| F45 | 64 | 64 | >128 |
| Ciprofloxacin (Control) | 2 | 2 | Not Tested |
| Fluconazole (Control) | Not Tested | Not Tested | 2 |
This table is based on data presented in the referenced research literature.
Antifungal Spectrum and Efficacy Determination
Analogues of this compound, particularly those incorporating a cyclopropane ring within a broader amide-containing scaffold, have demonstrated notable in vitro antifungal properties. Research into amide derivatives containing cyclopropane has identified compounds with promising activity against clinically relevant fungal pathogens. nih.gov
A study evaluating a series of fifty-three cyclopropane-containing amide derivatives found that several compounds exhibited moderate to excellent activity against Candida albicans. nih.gov Three specific compounds—F8, F24, and F42—were highlighted for their promising antifungal efficacy, each recording a Minimum Inhibitory Concentration (MIC₈₀) of 16 μg/mL against C. albicans. nih.gov This level of activity suggests a significant potential for this chemical class in the development of new antifungal agents. Further investigations into (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives also confirmed very strong antifungal effects against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov
The structure-activity relationship in these analogues appears to be influenced by the nature of the aryl groups and other substitutions on the amide scaffold. The presence of the cyclopropane moiety is a key feature in the active compounds. nih.gov
| Compound Analogue | Fungal Strain | MIC₈₀ (μg/mL) | Reference |
|---|---|---|---|
| F8 | Candida albicans | 16 | nih.gov |
| F24 | Candida albicans | 16 | nih.gov |
| F42 | Candida albicans | 16 | nih.gov |
| Thiazole Derivatives | Candida albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |
Evaluation of Antiviral Activities in Cell Culture Models
Inhibition of β-Coronavirus Replication in Host Cells
Analogues featuring the cyclopropyl (B3062369) structural motif have emerged as potent inhibitors of β-coronavirus replication. Their primary target is the main protease (Mpro or 3CLpro), an enzyme essential for the viral life cycle. mdpi.comnih.gov The high degree of conservation of Mpro across different coronaviruses makes it an attractive target for broad-spectrum antiviral agents. nih.gov
In vitro enzymatic and cell-based assays have demonstrated that cyclopropane-derived inhibitors are effective against a range of β-coronaviruses, including SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-229E. mdpi.comnih.gov A study on constrained α,γ-AA peptide-based ketoamides showed that compounds incorporating a cyclopropyl residue at the P2 position exhibited potent inhibitory activity against the Mpro of these viruses. mdpi.com For instance, certain ketoamide analogues displayed IC₅₀ values as low as 0.25 μM against SARS-CoV Mpro and showed inhibitory activity against HCoV-229E. mdpi.com
Another study focused on a series of cyclopropane-derived inhibitors, which displayed high potency in both biochemical and cellular assays. Fourteen selected compounds were found to be potent inhibitors of SARS-CoV-2, with EC₅₀ values ranging from 0.011 to 0.25 μM. nih.gov These findings underscore the effectiveness of this compound class in halting viral replication within host cells.
| Compound Class | Virus Target | Assay Type | Inhibitory Concentration | Reference |
|---|---|---|---|---|
| Cyclopropane-derived Ketoamides (M-1-3) | SARS-CoV Mpro | Enzymatic (IC₅₀) | 0.25 μM | mdpi.com |
| Cyclopropane-derived Ketoamides (M-1-4) | SARS-CoV Mpro | Enzymatic (IC₅₀) | 0.16 μM | mdpi.com |
| Cyclopropane-derived Inhibitors | SARS-CoV-2 | Cell-based (EC₅₀) | 0.011 - 0.25 μM | nih.gov |
| Cyclopropane-derived Inhibitors | SARS-CoV-2 Mpro | Enzymatic (IC₅₀) | 0.14 - 0.46 μM | nih.gov |
| Cyclopropane-derived Inhibitors | MERS-CoV 3CLpro | Enzymatic (IC₅₀) | 0.05 - 0.41 μM | nih.gov |
In Vitro Modulation of Ion Channels and Receptor Systems
While research directly investigating the effects of this compound on ion channels is limited, studies on structurally related compounds provide insights into the potential for this class to modulate such targets. The acetamide scaffold has been identified in molecules that inhibit potassium channels, and cyclopropyl groups are present in compounds that interact with other receptors and channels.
A notable example is N-geranylcyclopropylcarboxamide (NGCC), a compound containing a cyclopropyl-amide-like structure. In vitro studies using Ca²⁺-flux signaling assays in cultured cells demonstrated that NGCC directly activates human transient receptor potential vanilloid-1 (hTRPV1) and transient receptor potential ankyrin-1 (hTRPA1) channels. NGCC enhanced Ca²⁺ influx in cells expressing these channels in a dose-dependent manner, with EC₅₀ values of 115 µM for hTRPV1 and 83.65 µM for hTRPA1. This activity was attenuated by specific channel antagonists, confirming direct activation.
Separately, research on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide compounds identified them as inhibitors of the SLACK potassium channel. Although these compounds lack the cyclopropylamino group, their activity highlights the potential of the broader acetamide chemical class to interact with ion channel systems. These findings suggest that this compound analogues could plausibly interact with various ion channels, though specific profiling is required to confirm such activities.
Molecular Level Mechanisms of Action in In Vitro Biological Contexts
The molecular mechanisms underlying the biological activities of this compound analogues are multifaceted and target-dependent.
In the context of their antiviral effects against β-coronaviruses, the primary mechanism is the inhibition of the main protease (Mpro). These compounds often act as covalent inhibitors, forming a bond with the catalytic cysteine residue (Cys145) in the Mpro active site. mdpi.com X-ray crystallography has confirmed that the warheads of these inhibitors bind covalently to Cys145, effectively blocking the enzyme's ability to process viral polyproteins. mdpi.com This action halts the viral replication and assembly process, which is crucial for the propagation of the virus.
For their antifungal activity, the mechanism appears to involve the inhibition of key fungal enzymes. Molecular docking studies of active cyclopropane-containing amide derivatives suggest a strong affinity for the CYP51 protein, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity and function. Another proposed mechanism for a related acetamide compound, 2-chloro-N-phenylacetamide, involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. This indicates that analogues of this compound may exert their antifungal effects through multiple molecular pathways.
The modulation of ion channels, as seen with the structurally related N-geranylcyclopropylcarboxamide, occurs through direct activation of the channel protein, leading to an influx of cations like Ca²⁺. This interaction with TRP channels suggests a mechanism involving direct binding to the channel or an allosteric site, thereby inducing a conformational change that opens the channel pore.
Advanced Analytical Techniques for 2 Cyclopropylamino Acetamide and Its Derivatives
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the chemical analysis of novel compounds. By investigating the interaction of molecules with electromagnetic radiation, chemists can deduce intricate details about molecular structure, from the connectivity of atoms to the nature of their chemical bonds and electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 2-(Cyclopropylamino)acetamide. It provides precise information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration reveals the number of protons of that type, and the splitting pattern (multiplicity) shows the number of neighboring protons. For a compound like this compound, one would expect to see distinct signals for the cyclopropyl (B3062369) ring protons, the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group, and the N-H protons of the amide and secondary amine.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, signals corresponding to the carbonyl carbon, the methylene carbon, and the carbons of the cyclopropyl ring would be expected at characteristic chemical shifts.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates protons directly attached to specific carbon atoms. These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals, especially in complex derivatives. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for an Acetamide (B32628) Derivative Data presented is for a structurally related acetamide compound to illustrate typical chemical shifts.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Amide N-H | ~8.1 (broad singlet) | - |
| Aromatic C-H | ~7.4-7.2 (multiplet) | ~137, 128, 121 |
| Methylene (-CH₂-) | ~2.0 (singlet) | - |
| Acetyl (-CH₃) | ~2.1 (singlet) | ~23 |
| Carbonyl (C=O) | - | ~169 |
Source: Adapted from spectroscopic data for N-aryl acetamide derivatives. rsc.org
IR and UV-Vis spectroscopy provide complementary information to NMR by probing the vibrational and electronic properties of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Molecules absorb infrared radiation at frequencies corresponding to the vibrations of their bonds (stretching, bending). For this compound, key absorption bands would confirm the presence of the amide group. A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O (amide I band) stretching vibration. mdpi.com N-H stretching vibrations of the amide and amine groups would appear as distinct bands in the 3100-3500 cm⁻¹ region. researchgate.netimist.ma
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. While the core structure of this compound lacks extensive conjugation, derivatives containing aromatic rings will exhibit characteristic absorption maxima (λ_max). mdpi.comresearchgate.net The position and intensity of these absorptions can be influenced by the solvent and the nature of substituents on the aromatic ring. imist.maresearchgate.net
Table 2: Typical IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H (Amine/Amide) | Stretching | 3100 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1640 |
Source: Based on general IR spectroscopy principles and data for related acetamides. mdpi.comresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and providing structural information through fragmentation analysis. iosrphr.orgnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the parent ion. This is a critical step in confirming the identity of a newly synthesized compound. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com It is widely used for the analysis of non-volatile compounds and complex mixtures. icpms.cznih.gov The resulting mass spectrum shows the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight. Tandem MS (MS/MS) experiments can be performed to fragment the parent ion, yielding a characteristic pattern that helps elucidate the structure. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may have limited volatility, derivatization can be employed to make it more amenable to GC analysis. researchgate.netnih.gov The electron ionization (EI) source commonly used in GC-MS produces extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be compared to spectral libraries for identification. nist.gov
Table 3: Hypothetical Fragmentation Pattern for this compound in MS
| m/z Value | Possible Fragment Ion | Structural Interpretation |
| 128 | [M]⁺• | Molecular Ion |
| 86 | [C₅H₁₀N]⁺ | Loss of Acetyl Radical (•COCH₃) |
| 70 | [C₄H₈N]⁺ | Cleavage of the C-C bond next to the carbonyl |
| 57 | [C₃H₅O]⁺ | Acetyl group fragment |
| 43 | [C₃H₇]⁺ | Cyclopropylmethyl fragment |
Note: This table is a hypothetical representation based on common fragmentation pathways for amides and cyclopropylamines.
Chromatographic Separation and Purification Techniques
Chromatography is essential for isolating this compound from starting materials, byproducts, and other impurities, as well as for analytical quantification.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for the analysis and purification of moderately polar, non-volatile compounds like this compound and its derivatives. sielc.com
Method development involves optimizing several parameters to achieve good separation (resolution) between the target compound and any impurities:
Stationary Phase (Column): Reverse-phase (RP) columns, such as C18 or C8, are most commonly used for this type of compound. nih.govsielc.comsielc.com The nonpolar stationary phase retains compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical for RP-HPLC. sielc.com The composition can be run in an isocratic (constant composition) or gradient (changing composition) mode to achieve the desired separation.
Additives: Buffers (e.g., phosphate) or acids (e.g., formic acid, trifluoroacetic acid) are often added to the mobile phase to control the pH and improve peak shape, especially for compounds with amine groups. sigmaaldrich.comsielc.com Formic acid is commonly used for LC-MS applications as it is volatile. sielc.com
Detection: A UV detector is commonly used, set to a wavelength where the compound or its derivatives absorb light. For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
Table 4: Example of a Reverse-Phase HPLC Method for Acetamide Analysis
| Parameter | Condition |
| Column | Newcrom R1 C18 (4.6 x 150 mm) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Application | Analysis of Acetamide and related impurities |
Source: Adapted from SIELC Technologies. sielc.com
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For amides, which can have high boiling points and polarity, derivatization may be necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance. mdpi.com
Key aspects of GC method development include:
Derivatization: If the compound is not sufficiently volatile, it can be reacted with a derivatizing agent (e.g., silylation reagents) to create a more volatile analog. For some amides, analysis without derivatization is possible. nih.gov
Column: A capillary column with a suitable stationary phase is chosen based on the polarity of the analyte. A mid-polarity column like a DB-624 or a non-polar column like a DB-5ms is often a good starting point. researchgate.net
Temperature Program: The oven temperature is programmed to ramp up over the course of the analysis. This allows for the separation of compounds with a range of boiling points, ensuring that later-eluting peaks are sharp.
Injector and Detector: A split/splitless injector is typically used. The most common detector is a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. nih.gov
Table 5: Example of a GC-MS Method for Trace Amide Analysis
| Parameter | Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Column | Capillary column (e.g., Equity-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injection | Splitless mode |
| Temperature Program | Optimized ramp from a low to high temperature (e.g., 60°C to 280°C) |
| Detector | Mass Spectrometer (in Electron Ionization mode) |
| Application | Determination of trace levels of acetamide and related compounds |
Source: Adapted from methods described for the analysis of various amides. researchgate.netnih.govrsc.org
Advanced Derivatization Techniques for Enhanced Analytical Detection and Characterization
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). For a polar compound like this compound, derivatization is often essential to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. This section explores several advanced derivatization techniques applicable to this compound and its derivatives.
Silylation for GC-MS Analysis
Silylation is a widely employed derivatization technique that involves the replacement of active hydrogen atoms in a molecule with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the analyte and disrupts intermolecular hydrogen bonding, leading to increased volatility, which is crucial for GC analysis. For this compound, the active hydrogen on the secondary amine is the primary site for silylation.
Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). BSTFA is a powerful silylating agent that reacts with a wide range of polar compounds, including amides. The reaction is typically carried out in an aprotic solvent, and for less reactive or sterically hindered amides, a catalyst such as trimethylchlorosilane (TMCS) is often added to enhance the reaction rate. MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) derivative, which is notably more stable and less susceptible to hydrolysis compared to the TMS derivative, offering advantages for sample workup and storage.
The general reaction for the silylation of this compound can be represented as follows:
This compound + Silylating Agent → N-silyl-2-(Cyclopropylamino)acetamide + By-products
The selection of the silylating reagent and reaction conditions is critical for achieving complete derivatization. Factors such as reaction time, temperature, and the choice of solvent need to be optimized for the specific analyte. Incomplete derivatization can lead to poor peak shape and inaccurate quantification in GC-MS analysis.
Table 1: Common Silylating Reagents and Typical Reaction Conditions for Secondary Amides
| Silylating Reagent | Abbreviation | Catalyst (Typical) | Solvent (Typical) | Temperature (°C) | Reaction Time | Derivative Stability |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | TMCS (1-10%) | Acetonitrile, Pyridine | 60-100 | 30 min - 2 hr | Moderate |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | None | Acetonitrile, DMF | 60-100 | 1 - 4 hr | High |
Acylation for Increased Volatility and Detectability
Acylation is another effective derivatization strategy for primary and secondary amines and amides, which involves the introduction of an acyl group. This functionalization masks the polar N-H group, thereby increasing the volatility of the compound. Furthermore, the use of fluorinated acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), can significantly enhance the detectability of the analyte when using an electron capture detector (ECD) in gas chromatography.
The reaction of this compound with an acylating agent, like TFAA, results in the formation of a stable and volatile N-trifluoroacetyl derivative. The reaction is typically carried out in an inert solvent, and a base may be added to neutralize the acid by-product.
This compound + (CF₃CO)₂O → N-trifluoroacetyl-2-(cyclopropylamino)acetamide + CF₃COOH
The choice of the acylating reagent can be tailored to optimize the chromatographic properties and the sensitivity of the detection method. Other common acylating agents include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA).
Table 2: Common Acylating Reagents and Their Properties
| Acylating Reagent | Abbreviation | By-product | Key Advantages for GC Analysis |
| Trifluoroacetic anhydride | TFAA | Trifluoroacetic acid | Increases volatility, excellent for ECD detection |
| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionic acid | Increases volatility, high response on ECD |
| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyric acid | Increases volatility, very high response on ECD |
| N-Methyl-bis(trifluoroacetamide) | MBTFA | N-methyltrifluoroacetamide | Reacts under non-acidic conditions, volatile by-product |
Specific Reagent Derivatization (e.g., Xanthydrol)
Xanthydrol is a specific derivatization reagent that reacts with the amide functional group under acidic conditions to form a stable N-xanthyl derivative. This method has been successfully applied to the analysis of various amides, offering good sensitivity and selectivity, particularly for GC-MS applications. researchgate.net The reaction proceeds at relatively mild temperatures and can be performed directly in an aqueous extract, which simplifies sample preparation. researchgate.net
The derivatization of this compound with xanthydrol would involve the reaction of the amide's N-H group with the hydroxyl group of xanthydrol, leading to the formation of a more volatile and thermally stable derivative suitable for GC-MS analysis. Optimization of reaction parameters such as pH, temperature, and reaction time is crucial for achieving high derivatization efficiency. acs.org
This compound + Xanthydrol --(H⁺)--> N-xanthyl-2-(cyclopropylamino)acetamide + H₂O
Table 3: Optimized Conditions for Xanthydrol Derivatization of Amides
| Parameter | Typical Condition | Reference |
| Reagent Concentration | Excess xanthydrol | acs.org |
| pH / Catalyst | Acidic (e.g., HCl) | researchgate.net |
| Temperature | Ambient to 40°C | acs.org |
| Reaction Time | 30 minutes to 2.5 hours | acs.org |
| Solvent | Aqueous or organic | researchgate.net |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures containing the N-cyclopropylamide moiety provides valuable insights into its likely solid-state conformation.
Studies on N-cyclopropyl amides have revealed interesting conformational features. For instance, NMR studies combined with computational analysis of N-cyclopropylacetamide have shown that it can adopt an ortho conformation around the N-cPr bond, which is different from the anti conformation typically preferred by other secondary acetamides. nih.gov This preference is attributed to the electronic and steric properties of the cyclopropyl group.
The crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide demonstrates the planarity of the amide group and the orientation of the cyclopropyl ring relative to the amide plane. In the solid state, molecules of this type are often linked by intermolecular hydrogen bonds involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, forming supramolecular networks. Similarly, the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide shows that the amide groups are inclined with respect to the central benzene (B151609) ring and are involved in N—H⋯O hydrogen bonds that create two-dimensional networks.
These findings suggest that in the solid state, this compound would likely exhibit a planar amide linkage. The cyclopropyl group's orientation would be a key structural feature, and the molecules would be expected to form hydrogen-bonded networks, with the primary amine of one molecule potentially interacting with the carbonyl oxygen of a neighboring molecule. The precise packing arrangement would depend on the interplay of these hydrogen bonds and other intermolecular forces.
Table 4: Key Structural Features of N-Cyclopropyl Amides from X-ray Crystallography of Related Compounds
| Structural Feature | Observation in Related Structures | Expected Implication for this compound |
| Amide Bond Geometry | Planar C-CO-N-H unit | The amide bond is expected to be planar. |
| N-Cyclopropyl Conformation | Can adopt ortho or other specific conformations | The orientation of the cyclopropyl ring will be a defining feature of the solid-state structure. |
| Intermolecular Interactions | Predominantly N—H⋯O hydrogen bonds | Molecules will likely form extended hydrogen-bonded chains or sheets. |
| Molecular Packing | Formation of 2D or 3D supramolecular networks | The overall crystal packing will be dictated by the directionality and strength of the intermolecular hydrogen bonds. |
Future Research Directions for 2 Cyclopropylamino Acetamide in Chemical Science
Development of Novel and Sustainable Synthetic Routes and Methodologies
The synthesis of N-substituted cyclopropylamines is a topic of significant interest in organic chemistry. researchgate.net Traditional methods for the synthesis of 2-(Cyclopropylamino)acetamide and its derivatives often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
One promising avenue is the exploration of catalytic C-N bond formation reactions. For instance, palladium-catalyzed amination of haloacetamide precursors with cyclopropylamine (B47189) could offer a direct and high-yielding route. researchgate.net The development of catalysts based on earth-abundant metals would further enhance the sustainability of such processes.
Another area ripe for investigation is the use of flow chemistry. Continuous flow reactors can offer superior control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for reactions that are exothermic or involve unstable intermediates. The application of green chemistry principles, such as the use of biodegradable solvents and the minimization of protection-deprotection steps, will be crucial in developing truly sustainable synthetic methodologies for this compound.
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Catalytic C-N Coupling | High efficiency, potential for broad substrate scope. | Catalyst cost and removal, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety and control, scalability. | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate specificity. |
Exploration of Undiscovered Chemical Transformations and Reactivity Patterns
The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine, the amide, and the strained cyclopropyl (B3062369) ring. While the individual reactivity of these groups is well-established, their interplay within the same molecule presents opportunities for discovering novel chemical transformations.
The cyclopropyl group, with its inherent ring strain, can participate in a variety of ring-opening reactions under thermal, photochemical, or catalytic conditions. Investigating these transformations could lead to the synthesis of novel acyclic and heterocyclic compounds. For example, transition-metal-catalyzed ring-opening and functionalization could provide access to a diverse range of molecular scaffolds.
The amide bond, while generally stable, can be activated to undergo various transformations. Research into the selective reduction, oxidation, or rearrangement of the amide in this compound could yield new derivatives with interesting properties. Furthermore, the nitrogen of the cyclopropylamino group can be a site for further functionalization, leading to the synthesis of a library of analogues. The generation and trapping of reactive intermediates, such as radicals or carbocations involving the cyclopropylmethyl system, could also unveil unique reactivity patterns. researchgate.net
Advanced Computational Modeling for Refined Structure-Function Prediction
Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to elucidate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. This information is invaluable for understanding its reactivity and for interpreting experimental data. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with solvent molecules or biological macromolecules.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of this compound analogues. These models can correlate structural features with biological activity or physical properties, enabling the rational design of new compounds with desired characteristics. Such in silico screening can significantly reduce the time and resources required for the discovery of new lead compounds.
Discovery and Characterization of New In Vitro Biological Targets and Pathways
The presence of the cyclopropylamine and acetamide (B32628) moieties suggests that this compound and its derivatives may exhibit a range of biological activities. Acetamide derivatives have been explored for various therapeutic applications, including as antimicrobial and anti-inflammatory agents. researchgate.netmdpi.com Cyclopropyl analogues of bioactive molecules have also shown promise, for instance, as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov
Future research should focus on systematically screening this compound and a library of its analogues against a diverse panel of biological targets. High-throughput screening (HTS) campaigns can be employed to identify initial hits. Subsequent in vitro assays will be necessary to validate these hits and to elucidate their mechanism of action.
Potential biological targets could include enzymes, receptors, and ion channels. For example, given the structural similarities to some known enzyme inhibitors, it would be pertinent to investigate the inhibitory activity of this compound derivatives against proteases, kinases, or other enzyme classes. The exploration of its potential as a ligand for G-protein coupled receptors (GPCRs) or other receptor families is also a worthy endeavor.
Integration of Multi-Omics Data for Comprehensive Research on this compound Analogues
To gain a holistic understanding of the biological effects of this compound analogues, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular changes induced by these compounds in a biological system. nih.govmdpi.commdpi.com
For promising analogues identified through in vitro screening, multi-omics studies can be conducted on cell lines or model organisms. Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations caused by the compound.
The integration of these disparate datasets is a significant bioinformatic challenge but can yield profound insights into the mechanism of action, potential off-target effects, and biomarkers of response for this compound analogues. nih.govresearchgate.net This comprehensive approach will be instrumental in advancing the most promising compounds towards further preclinical and potentially clinical development.
Q & A
Q. What are the recommended methods for synthesizing 2-(Cyclopropylamino)acetamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling cyclopropylamine with chloroacetamide derivatives under controlled conditions. For example, nucleophilic substitution reactions can be employed using anhydrous solvents (e.g., tetrahydrofuran) and bases (e.g., triethylamine) to facilitate the reaction. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound. Structural verification should include H-NMR and LC-HRMS/MS to confirm the absence of regioisomers or byproducts, as demonstrated in analogous acetamide syntheses .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is recommended:
- H-NMR : To verify the cyclopropylamino group’s integration and coupling patterns.
- FT-IR : To confirm the presence of acetamide C=O stretching (~1650 cm) and N-H bending (~1550 cm).
- LC-HRMS/MS : For precise molecular weight determination and fragmentation pattern analysis.
- X-ray crystallography (if crystalline): To resolve the spatial arrangement of substituents, as shown in studies of structurally similar acetamides .
Q. What are the key considerations for ensuring the stability of this compound during experimental storage and handling?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation.
- Degradation Monitoring : Conduct periodic HPLC analysis to detect degradation products. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can inform optimal handling protocols, as demonstrated in related acetamide stability assessments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproduct formation?
- Methodological Answer : Optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyclopropylamine.
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reaction kinetics.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation.
- Byproduct Analysis : Use C-NMR or GC-MS to identify impurities, as highlighted in studies on regioisomer formation during acetamide synthesis .
Q. What computational approaches are suitable for predicting the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) and frontier orbitals to predict reactivity and interaction sites.
- Molecular Docking : Screen against target proteins (e.g., enzymes or viral proteases) using software like AutoDock Vina. Validate docking poses with molecular dynamics simulations.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties. These methods were successfully applied to analogous acetamides in antiviral studies .
Q. How should researchers address discrepancies in reported degradation profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Controlled Replication : Repeat degradation studies using standardized protocols (e.g., ICH guidelines) to isolate variables like light exposure or humidity.
- Advanced Analytics : Employ hyphenated techniques (e.g., LC-QTOF-MS) to characterize degradation products.
- Data Reconciliation : Compare findings with literature on structurally similar compounds (e.g., 2-(phenylthio)acetamide) to identify trends in cyclopropyl-containing molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
